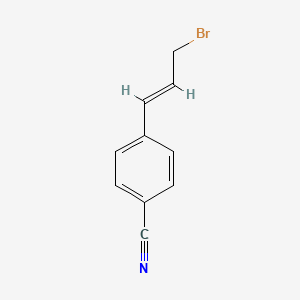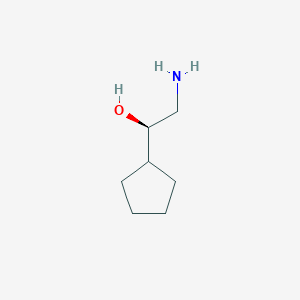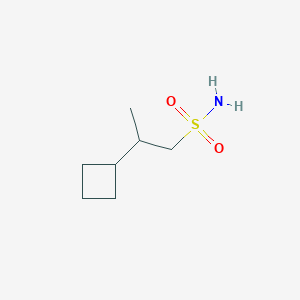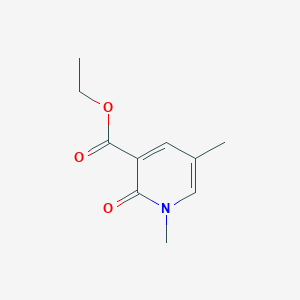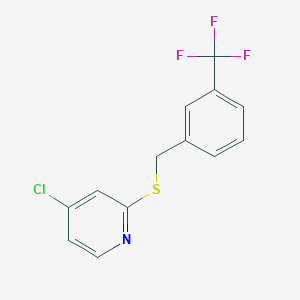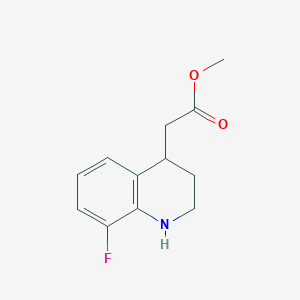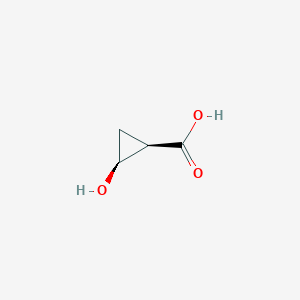
Cis-2-hydroxycyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-hydroxycyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H6O3 It is a hydroxycarboxylic acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cis-2-hydroxycyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxyl and carboxyl groups. For instance, the synthesis can start with methyl 1-hydroxy-1-cyclopropane carboxylate, which undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-2-hydroxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropanone derivatives, while reduction of the carboxyl group can produce cyclopropanol derivatives.
Applications De Recherche Scientifique
Cis-2-hydroxycyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of cis-2-hydroxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in its reactivity and binding to enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in biochemical and pharmacological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-1-cyclopropanecarboxylic acid: Similar in structure but differs in the position of the hydroxyl group.
Cyclopropanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cis-2-aminomethylcyclopropane carboxylic acid: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness
Cis-2-hydroxycyclopropane-1-carboxylic acid is unique due to its specific arrangement of functional groups on the cyclopropane ring
Propriétés
Formule moléculaire |
C4H6O3 |
|---|---|
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
(1R,2S)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3+/m1/s1 |
Clé InChI |
SHFNREFETDKOIF-GBXIJSLDSA-N |
SMILES isomérique |
C1[C@H]([C@H]1O)C(=O)O |
SMILES canonique |
C1C(C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




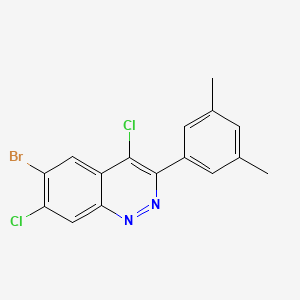
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
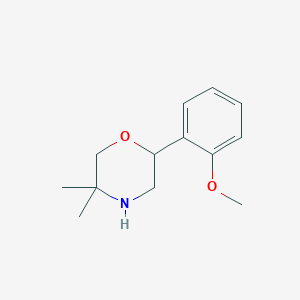
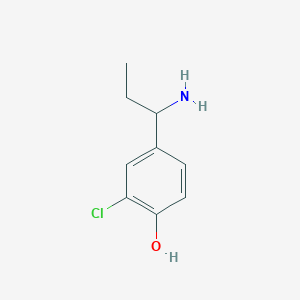

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)
